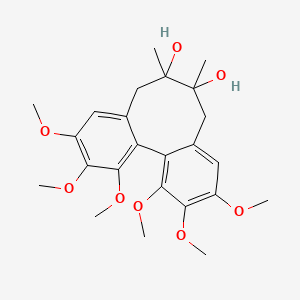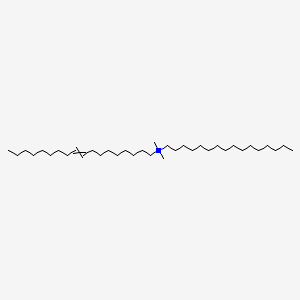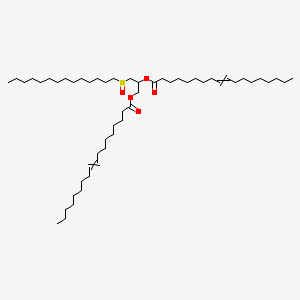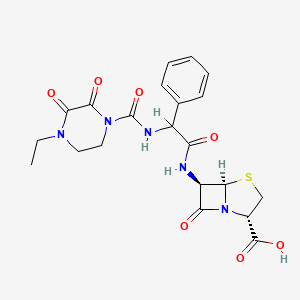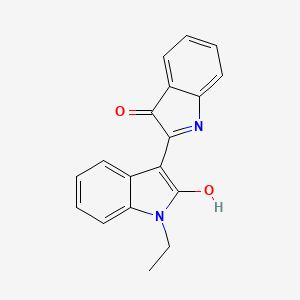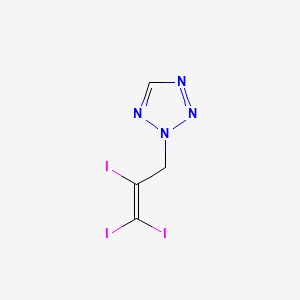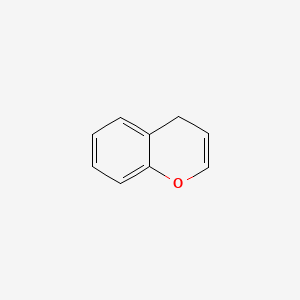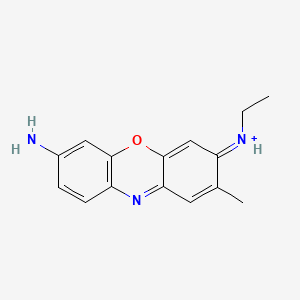
CID 131842600
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium chromate is an inorganic compound with the formula SrCrO4 . It is a light yellow powder or granular solid . It is used as a pigment, a protective coating against corrosion, and in pyrotechnics . It provides excellent corrosion resistance for metal substrates, particularly aluminum substrates .
Synthesis Analysis
Strontium chromate is prepared from strontium chloride and sodium chromate, or from strontium carbonate and sodium dichromate . Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium .
Molecular Structure Analysis
The molecular formula of strontium chromate is SrCrO4 . The InChI string is InChI=1S/Cr.4O.Sr/q;;;2*-1;+2 and the SMILES string is [O-]Cr(=O)[O-].[Sr+2] .
Chemical Reactions Analysis
Strontium chromate is approximately 30 times more soluble in water at 100 °C than at room temperature . Therefore, the yellow strontium chromate can be suspended in a hot solution of a soluble sulfate to digest until fully converted to the much less soluble and white strontium sulfate, leaving the chromate or dichromate in solution .
Physical And Chemical Properties Analysis
Strontium chromate is a light yellow powder or granular solid . It is insoluble in water . The molar mass is 203.614 g/mol . The density is 3.353 g/cm3 .
Aplicaciones Científicas De Investigación
1. Geochemical Tracing and Ecosystem Studies
Strontium isotopes, including those present in strontium chromate, are extensively used as geochemical tracers. They help in understanding chemical weathering, soil genesis, cation provenance, mobility, and chronostratigraphic correlation of marine sediments. The isotopic ratios like 87Sr/86Sr in strontium are sensitive indicators, allowing for large-scale ecosystem studies and detailed examination of cation mobility within soil profiles. This method aids in determining the sources of strontium during formation and tracking biogeochemical cycling of nutrient cations such as calcium (Capo, Stewart, & Chadwick, 1998).
2. Archaeology and Ecology
Strontium isotopes are pivotal in archaeology and ecology for provenancing biological materials. They require bioavailable strontium maps (isoscapes) for comparing results. Strontium isotope analysis, combined with other isotopes or trace elements, enhances the accuracy of provenancing. Researchers often face challenges in creating and interpreting isoscapes, necessitating primary sampling and analytical processes (Holt, Evans, & Madgwick, 2021).
3. Corrosion Inhibition and Metal Conditioning
Strontium chromate is a highly corrosive and strong oxidizing agent. It finds application as a colorant in polyvinyl chloride, pyrotechnics, chrome plating, aluminum flake coatings, and notably as a corrosion inhibitor and metal conditioner. Its properties are essential in various industrial processes, offering protection and enhancement of metal surfaces (Definitions, 2020).
4. Medical and Biological Sciences
Strontium and its isotopes, including those in strontium chromate, have applications in medical and biological sciences. They are used in isotope fingerprinting to study dietary habits, migration patterns of ancient populations, food authentication, and forensic sciences. Strontium's similarity to calcium allows its absorption by living organisms, which is leveraged in various biomedical applications (Coelho, Castanheira, Bordado, Donard, & Silva, 2017).
5. Biomaterials and Pharmaceuticals
Strontium, including forms found in strontium chromate, promotes bone growth and inhibits bone resorption. Its bioavailability and release kinetics from materials like bioactive glasses are crucial in biomedical science. Sr-containing medications and biomaterials are developed for implant and tissue engineering applications, demonstrating its significance in the pharmaceutical and biomaterial sectors (Bonhomme et al., 2012).
6. Hydrogeochemical Studies
Strontium is a powerful tool in hydrogeochemical studies, often used as a tracer. Its unique properties make it ideal for investigating river source contributions, groundwater pollution monitoring, leakage recharge estimation, and cave sedimentation environment reconstruction. This application is particularly valuable in understanding complex hydrogeological systems and managing water resources (HU Jin-wu, 2003).
Mecanismo De Acción
Target of Action
Strontium chromate is an inorganic compound with the formula SrCrO4 . The primary targets of strontium chromate are the cells of the human body, particularly when inhaled . It is known to cause cancer, specifically lung cancer, upon inhalation . The compound’s toxicity is primarily due to the presence of hexavalent chromium .
Mode of Action
Strontium chromate’s mode of action is primarily due to its chromate content. The protective function of the chromate in the primer is primarily due to a cathodic/mixed inhibition of the surface of galvanized steel in defect areas of the polymer coating . It is suggested that the process of leaching of chromate ions from epoxy primer into the environment takes place because the decrease in pH at anodic defect sites causes the destruction of the primer film and accelerates the dissolution of the chromate pigment .
Biochemical Pathways
Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Pharmacokinetics
It is known that strontium chromate is soluble in water, with its solubility increasing with temperature . This could potentially affect its bioavailability in the body.
Result of Action
The molecular and cellular effects of strontium chromate’s action are primarily carcinogenic. It is known to cause cancer, specifically lung cancer, upon inhalation . This is due to the presence of hexavalent chromium, which is a known carcinogen .
Action Environment
The action, efficacy, and stability of strontium chromate can be influenced by various environmental factors. For instance, its solubility increases with temperature, which could potentially affect its bioavailability and toxicity . Furthermore, the compound’s toxicity can be influenced by the pH of the environment, as a decrease in pH at anodic defect sites can accelerate the dissolution of the chromate pigment .
Safety and Hazards
Strontium chromate is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity . It primarily affects the lungs causing shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system . It can irritate and burn the skin and eyes . Prolonged skin contact may cause blisters and deep ulcers .
Direcciones Futuras
Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium . They exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are used in targeted drug delivery and can elicit a prolonged immune response, thus can act as a good immunotherapeutic agent . The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes . Strontium nanoparticles are also used in wastewater treatment, agriculture, and as gas sensors to sense several toxic gases .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Strontium chromate involves the reaction between Strontium nitrate and Sodium chromate in an aqueous solution.", "Starting Materials": [ "Strontium nitrate", "Sodium chromate", "Water" ], "Reaction": [ "Dissolve Strontium nitrate in water to form a solution.", "Dissolve Sodium chromate in water to form a solution.", "Mix the two solutions together.", "A yellow precipitate of Strontium chromate will form.", "Filter the precipitate and wash it with water.", "Dry the Strontium chromate precipitate in an oven at 100°C." ] } | |
Número CAS |
7789-06-2 |
Fórmula molecular |
CrH2O4Sr |
Peso molecular |
205.63 g/mol |
Nombre IUPAC |
strontium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |
Clave InChI |
CTFPICRHZMOKIE-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Sr+2] |
SMILES canónico |
O[Cr](=O)(=O)O.[Sr] |
Color/Form |
Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |
Densidad |
3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |
melting_point |
Decomposes |
Otros números CAS |
7789-06-2 |
Descripción física |
Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |
Sinónimos |
strontium chromate strontium chromate(VI) |
Origen del producto |
United States |
Q & A
Q1: What is the molecular formula and weight of strontium chromate?
A1: The molecular formula of strontium chromate is SrCrO4, and its molecular weight is 203.61 g/mol.
Q2: Are there spectroscopic techniques that can be used to identify and characterize strontium chromate?
A2: Yes, several spectroscopic techniques can be employed, including Raman spectroscopy [, ] and X-ray diffraction [, , , ]. Raman spectroscopy provides information about the vibrational modes of the chromate ion (CrO42-), while X-ray diffraction reveals the crystal structure and phase transitions of strontium chromate under varying conditions.
Q3: How does the crystal structure of strontium chromate influence its properties?
A4: The arrangement of atoms within the crystal lattice of strontium chromate influences its physical and chemical properties. For instance, the anisotropic compressibility observed in strontium chromate under high pressure is directly related to the arrangement of CrO4 tetrahedra and Sr-O polyhedra along different crystallographic axes [].
Q4: What is the primary application of strontium chromate?
A5: Strontium chromate is primarily used as a corrosion inhibitor in various applications, including paints and coatings for metals, particularly in aerospace industries [, , , , ].
Q5: How effective is strontium chromate as a corrosion inhibitor compared to other chromate pigments?
A6: Sea-water-spray corrosion tests have demonstrated that strontium chromate provides superior all-round protection compared to other chromate pigments like potassium zinc chrome, sodium zinc chrome, and barium chromate [].
Q6: What are the limitations of using strontium chromate in coatings?
A7: Despite its effectiveness, strontium chromate's use is limited by its toxicity and negative environmental impact. It releases toxic chromium fumes upon heating and is classified as a known human carcinogen [, , ].
Q7: Are there any alternatives being explored to replace strontium chromate in coatings?
A8: Yes, due to the environmental and health concerns associated with strontium chromate, researchers are actively investigating alternative corrosion inhibitors. Some promising alternatives include rare earth metal cation exchanged pigments [], cerium(III) and calcium(II) cation exchanged bentonites [], and molybdates [].
Q8: What are the primary health concerns associated with strontium chromate exposure?
A9: Strontium chromate primarily affects the lungs, potentially causing shortness of breath, bronchitis, pneumonia, and asthma. It is also linked to an increased risk of developing lung cancer and cancer of the sinonasal cavity [, , ].
Q9: How does exposure to strontium chromate occur in occupational settings?
A10: Workers in industries using strontium chromate-containing paints, particularly in aircraft manufacturing and maintenance, are at risk of exposure. Activities like paint spraying, sanding, and abrasive blasting can generate respirable particles containing strontium chromate [, , , , , ].
Q10: How does the solubility of strontium chromate impact its toxicity?
A11: While strontium chromate is considered sparingly soluble, its dissolution in biological fluids, like simulated lung fluid, releases hexavalent chromium (CrVI), the carcinogenic form of chromium. Studies show that smaller particles (<2.0 μm) generated during sanding release a higher fraction of CrVI compared to larger particles, potentially posing a greater carcinogenic risk [, ].
Q11: Are there any biomarkers to assess strontium chromate exposure and its potential health effects?
A12: While there are established biomarkers for chromium exposure, such as urinary chromium levels, research is ongoing to identify specific biomarkers for strontium chromate exposure and its associated health effects [].
Q12: What are the environmental concerns associated with strontium chromate?
A13: Strontium chromate is a known environmental pollutant due to the presence of hexavalent chromium. It can contaminate soil and water sources, posing a risk to ecosystems and human health [].
Q13: What strategies can be implemented to mitigate the environmental impact of strontium chromate?
A13: Mitigating the negative environmental impact of strontium chromate involves various approaches, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol](/img/structure/B1219892.png)
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)
